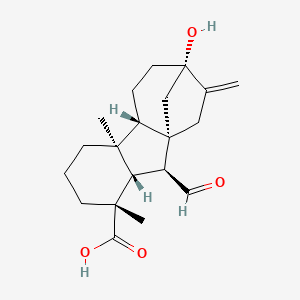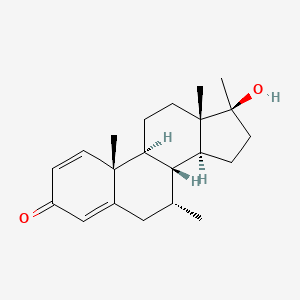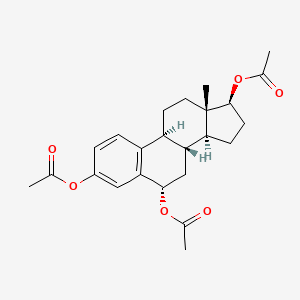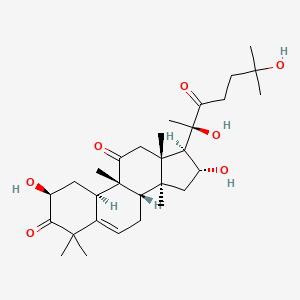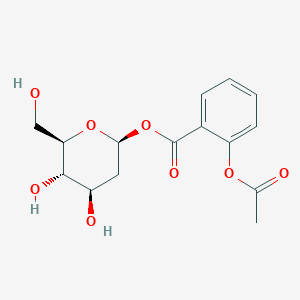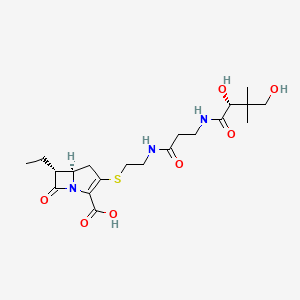
Antibiotic OA 6129A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OA-6129 A is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
Antibiotics in the Environment : A significant concern is the fate of antibiotics like OA 6129A in the environment. Research shows that these substances can persist for a long time, especially in soil. The impact on environmental and other bacteria has become a crucial area of study, given the potential for promoting resistance in therapeutic use of antimicrobials (Kemper, 2008).
Bioremediation and Ecotoxicity : The issue of antibiotic pollution, including those like OA 6129A, affects both terrestrial and aquatic environments. Bioremediation of these antibiotics is challenging, and their presence in the environment could lead to health risks and bacterial antibiotic resistance (Kumar et al., 2019).
Antibacterial Activity and Resistance
Effectiveness Against Bacteria : Studies on pentacyclic triterpenoids, including OA 6129A, show promising antibacterial effects, especially against Gram-positive species. This research is critical in the context of increasing bacterial resistance to existing antibiotics (Wolska et al., 2010).
Combating Antibiotic Resistance : Understanding and overcoming antibiotic resistance is essential for the effective use of antibiotics like OA 6129A. Research is focused on the cellular mechanisms of resistance and strategies to combat this resistance (Richardson, 2017).
Alternative Applications
Alternatives to Conventional Antibiotics : Exploring alternatives to traditional antibiotics, which includes research into OA 6129A, is vital in light of resistance concerns. The symposium on 'Alternatives to Antibiotics' highlighted novel technologies and strategies in this field (Seal et al., 2013).
Microbial-Derived Antimicrobials : The development of new antimicrobial agents, including those derived from microbial sources like OA 6129A, is a promising area of research. This includes evaluating their use in animal health and production (Seal et al., 2018).
Human and Animal Health Impacts
Impact on Human Health : The use of antibiotics in food animals, including OA 6129A, can impact human health. The spread of antibiotic resistance to humans, particularly from nontherapeutic use in animals, is a growing concern (Marshall & Levy, 2011).
Agroecosystems and Resistance : The presence of antibiotic residues and resistance genes in agroecosystems, due to antibiotics like OA 6129A, is an area of increasing research and public health concern (Franklin et al., 2016).
Eigenschaften
CAS-Nummer |
82475-11-4 |
|---|---|
Produktname |
Antibiotic OA 6129A |
Molekularformel |
C20H31N3O7S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O7S/c1-4-11-12-9-13(15(19(29)30)23(12)18(11)28)31-8-7-21-14(25)5-6-22-17(27)16(26)20(2,3)10-24/h11-12,16,24,26H,4-10H2,1-3H3,(H,21,25)(H,22,27)(H,29,30)/t11-,12-,16+/m1/s1 |
InChI-Schlüssel |
AWQOXZYWBFPMRH-HSMVNMDESA-N |
Isomerische SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O |
Kanonische SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O |
Synonyme |
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-((3-((2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)amino)-1-oxopropyl)amino)ethyl)thio)-6-ethyl-7-oxo-, (5R-(3(R*),5alpha,6beta))- antibiotic OA 619A OA 6129A OA-6129A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



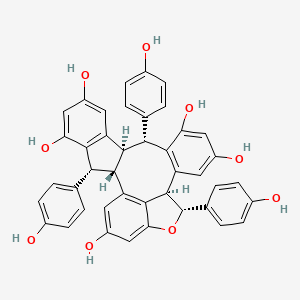
![(1R)-3-(3-Butenyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,4]diazocin-8-one](/img/structure/B1217194.png)
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide](/img/structure/B1217195.png)
